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Compound of Interest

Compound Name: GSK106

Cat. No.: B607752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GSK106 is a chemical compound utilized in biomedical research primarily as an inactive

control for studies involving Protein Arginine Deiminase 4 (PAD4). While structurally related to

potent PAD4 inhibitors like GSK199 and GSK484, GSK106 itself does not exhibit significant

inhibitory activity against the enzyme. This property makes it an essential tool for validating

experimental results and ensuring that observed biological effects are due to specific PAD4

inhibition rather than off-target or compound-specific artifacts. This guide provides a

comprehensive overview of the chemical structure, known properties, and relevant biological

context of GSK106, including detailed experimental protocols where it serves as a negative

control.

Chemical Structure and Physicochemical Properties
GSK106 is a complex heterocyclic molecule. Its structure features an indolyl-benzimidazole

core linked to an amino-piperidine moiety.

Table 1: Chemical and Physical Properties of GSK106
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Property Value Source(s)

IUPAC Name

(3-amino-1-piperidinyl)[2-(1-

ethyl-1H-indol-2-yl)-1-methyl-

1H-benzimidazol-6-yl]-

methanone,

monohydrochloride

[1]

Molecular Formula C₂₄H₂₈ClN₅O [2]

Molecular Weight 437.97 g/mol [2]

CAS Number 1652591-82-6 [2]

Appearance Off-white to light yellow solid [2]

Solubility

DMSO: ≥ 30 mg/mLDMF: ≥ 30

mg/mLEthanol: ≥ 30

mg/mLPBS (pH 7.2): ≥ 10

mg/mL

[1]

Melting Point
Not reported in available

literature

Boiling Point
Not reported in available

literature

Storage
Store at -20°C, sealed, away

from moisture.
[2]

Biological Activity and Role as an Inactive Control
The primary utility of GSK106 stems from its lack of biological activity against its intended

target, PAD4. This enzyme plays a crucial role in various physiological and pathological

processes by converting arginine residues in proteins to citrulline.

Table 2: Biological Activity of GSK106
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Target Assay Activity Source(s)

Protein Arginine

Deiminase 4 (PAD4)

Inhibition of PAD4-

mediated citrullination
IC₅₀ > 100 µM [1]

Neutrophil

Extracellular Trap

(NET) Formation

Inhibition of NET

formation in mouse

and human

neutrophils

IC₅₀ > 100 µM [1]

As indicated, GSK106 is a very poor inhibitor of PAD4 and consequently does not prevent

downstream events like NET formation.[1] This makes it an ideal negative control for in vitro

and in vivo experiments designed to probe the function of PAD4 using its active inhibitors (e.g.,

GSK199, GSK484). A computational docking study has suggested that while GSK106 can fit

into the PAD4 binding pocket, it shifts away from the catalytic site and establishes fewer

hydrogen bonds compared to the active inhibitor GSK199, offering a potential explanation for

its inactivity.[3]

The PAD4 Signaling Pathway
GSK106 is used in the context of studying the PAD4 signaling pathway. PAD4 is a calcium-

dependent enzyme with two major roles: regulation of gene expression through histone

modification and involvement in the innate immune response through the formation of

Neutrophil Extracellular Traps (NETs).[4]

PAD4-Mediated NETosis
Upon stimulation by pathogens or inflammatory signals, neutrophils can undergo a specialized

form of cell death called NETosis. PAD4 is a critical enzyme in this process.[3] It translocates to

the nucleus, where it hyper-citrullinates histones. This modification neutralizes the positive

charge of the histones, leading to chromatin decondensation.[3] The decondensed chromatin,

along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then

expelled from the cell, forming a web-like structure (NET) that traps and kills pathogens.[3]
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Stimuli

Neutrophil
PMA

ROS Production
(NADPH Oxidase)

activate

LPS
activate

Pathogens
activate

Resting Neutrophil PAD4 (Cytoplasm)

activates
PAD4 (Nucleus)

translocates to Histones (Condensed Chromatin)
citrullinates

Citrullinated Histones Chromatin Decondensation
leads to

Nuclear Envelope Breakdown
NE & MPO
(Granules) enter nucleus NET Release
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Cell Nucleus

PAD4

Histone Tail
(with Arginine)

targets

Other Factors
(e.g., HDACs)

interacts withCitrullinated Histone Tail

citrullinates to

Chromatin Structure

alters

Transcription Factor Binding

modulates

Gene Expression

affects

High Ca²⁺
(Cellular Signal)

activates

co-regulates
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Preparation
Reaction Detection

1. Prepare Reagents:
- Reaction Buffer

- Substrate (BAEE)
- PAD4 Enzyme

- Inhibitors/Controls (GSK106)

2. Incubate Buffer, Substrate,
and Inhibitor/Control at 37°C

3. Initiate with PAD4
(Final Volume: 60 µL)

4. Quench Reaction
(add COLDER solution)

5. Develop Color
(Incubate at 95°C for 30 min)

6. Measure Absorbance
at 540 nm

7. Analyze Data
(Compare to Citrulline Standard)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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